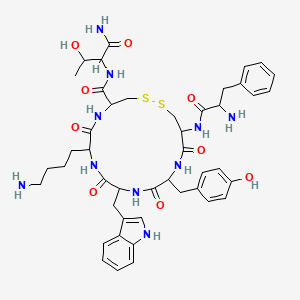
Cap 232; tln 232
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
TT 232 is a structural derivative of the peptide hormone somatostatin. It is known for its selective anti-proliferative and anti-inflammatory properties. This compound has demonstrated strong anti-tumor activity both in vitro and in vivo across a wide range of tumor models. TT 232 induces apoptosis and is mediated through the somatostatin receptor type 1 and the tumor-specific isoform of pyruvate kinase .
Preparation Methods
Synthetic Routes and Reaction Conditions: TT 232 is synthesized through solid-phase peptide synthesis. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis typically starts with the attachment of the first amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as dicyclohexylcarbodiimide and hydroxybenzotriazole. After the peptide chain is fully assembled, it is cleaved from the resin and deprotected to yield the final product .
Industrial Production Methods: Industrial production of TT 232 follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as high-performance liquid chromatography are employed for purification. The final product is lyophilized to obtain a stable powder form suitable for storage and further use .
Chemical Reactions Analysis
Types of Reactions: TT 232 undergoes various chemical reactions, including:
Oxidation: The disulfide bonds in TT 232 can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction of disulfide bonds to thiols can occur under reducing conditions.
Substitution: Amino acid residues in TT 232 can undergo substitution reactions, particularly at the side chains.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Various nucleophiles or electrophiles depending on the target residue.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Modified peptides with altered side chains.
Scientific Research Applications
TT 232 has a broad spectrum of scientific research applications:
Mechanism of Action
TT 232 exerts its effects primarily through the activation of somatostatin receptors, particularly somatostatin receptor type 1. This activation leads to the inhibition of cell proliferation and induction of apoptosis. The compound also affects the translocation of pyruvate kinase, which plays a role in its anti-tumor activity. Additionally, TT 232 modulates neurogenic inflammation by inhibiting inflammatory pathways .
Comparison with Similar Compounds
Octreotide: Another somatostatin analogue with similar anti-tumor properties.
Lanreotide: Used for treating acromegaly and neuroendocrine tumors.
Pasireotide: Known for its broader receptor binding profile and used in Cushing’s disease.
Uniqueness of TT 232: TT 232 is unique due to its selective anti-proliferative and anti-inflammatory properties. Unlike other somatostatin analogues, TT 232 has shown a broader spectrum of activity, including potent neurogenic inflammation inhibition and analgesic effects. Its ability to induce apoptosis selectively in tumor cells without significant endocrine side effects sets it apart from other similar compounds .
Properties
IUPAC Name |
7-(4-aminobutyl)-N-(1-amino-3-hydroxy-1-oxobutan-2-yl)-16-[(2-amino-3-phenylpropanoyl)amino]-13-[(4-hydroxyphenyl)methyl]-10-(1H-indol-3-ylmethyl)-6,9,12,15-tetraoxo-1,2-dithia-5,8,11,14-tetrazacycloheptadecane-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H58N10O9S2/c1-25(56)38(39(48)58)55-45(64)37-24-66-65-23-36(53-40(59)31(47)19-26-9-3-2-4-10-26)44(63)51-34(20-27-14-16-29(57)17-15-27)42(61)52-35(21-28-22-49-32-12-6-5-11-30(28)32)43(62)50-33(41(60)54-37)13-7-8-18-46/h2-6,9-12,14-17,22,25,31,33-38,49,56-57H,7-8,13,18-21,23-24,46-47H2,1H3,(H2,48,58)(H,50,62)(H,51,63)(H,52,61)(H,53,59)(H,54,60)(H,55,64) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNAJPQVDGYDQSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)N)NC(=O)C1CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=C(C=C4)O)NC(=O)C(CC5=CC=CC=C5)N)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H58N10O9S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
947.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














